

# Application Notes and Protocols for INCB7839 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

INCB7839, also known as **Aderbasib**, is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17.[1] These metalloproteinases, often referred to as sheddases, are responsible for the cleavage and release of the extracellular domains of various cell surface proteins. By inhibiting ADAM10 and ADAM17, INCB7839 blocks the shedding of key signaling molecules, including ligands for the epidermal growth factor receptor (EGFR) family and the synaptic adhesion molecule neuroligin-3 (NLGN3).[1][2][3] This interference with critical signaling pathways, such as the PI3K-mTOR pathway, gives INCB7839 its potential antineoplastic activity, which is under investigation for several cancers, including HER2+ breast cancer and high-grade gliomas.[3][4][5] Preclinical studies have demonstrated that INCB7839 can inhibit tumor growth and improve survival in animal models.[6]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) administration of INCB7839 in a preclinical mouse xenograft model, based on available research.

### **Data Presentation**

Table 1: INCB7839 (Aderbasib) Compound Details



| Parameter            | Value                                          |  |
|----------------------|------------------------------------------------|--|
| Synonyms             | Aderbasib, INCB007839                          |  |
| Target               | ADAM10 and ADAM17                              |  |
| Molecular Formula    | C17H16FN5O3                                    |  |
| Molecular Weight     | 373.34 g/mol                                   |  |
| Administration Route | Oral (clinical), Intraperitoneal (preclinical) |  |

Table 2: Preclinical Intraperitoneal Dosing Parameters

for INCB7839 in a Glioma Xenograft Model

| Parameter           | Value                                                                             | Reference        |
|---------------------|-----------------------------------------------------------------------------------|------------------|
| Animal Model        | SU-pcGBM2 NSG mice xenografts                                                     |                  |
| Dosage              | 50 mg/kg                                                                          |                  |
| Frequency           | 5 days per week                                                                   |                  |
| Vehicle Formulation | 2% DMSO, 2% Tween 80,<br>48% PEG300, 48% sterile<br>water                         |                  |
| Injection Volume    | Typically 100-200 μL<br>(dependent on final<br>concentration and mouse<br>weight) | General Practice |
| Treatment Duration  | 2 weeks, beginning four weeks post-xenograft implantation                         |                  |

# Experimental Protocols Preparation of INCB7839 Formulation for Intraperitoneal Injection



This protocol is for the preparation of a 5 mg/mL solution of INCB7839, suitable for a 50 mg/kg dose in a 20g mouse (requiring 0.2 mL injection volume). Adjustments may be necessary based on the specific requirements of the study.

#### Materials:

- INCB7839 (Aderbasib) powder
- Dimethyl sulfoxide (DMSO), sterile
- Tween 80 (Polysorbate 80), sterile
- Polyethylene glycol 300 (PEG300), sterile
- Sterile water for injection
- Sterile conical tubes (15 mL and 50 mL)
- Sterile serological pipettes
- Vortex mixer
- Analytical balance

#### Procedure:

- Calculate Required Quantities: Determine the total volume of the formulation needed for the entire study cohort, including any overage. For example, to prepare 10 mL of the vehicle:
  - DMSO: 10 mL \* 2% = 0.2 mL
  - Tween 80: 10 mL \* 2% = 0.2 mL
  - PEG300: 10 mL \* 48% = 4.8 mL
  - Sterile Water: 10 mL \* 48% = 4.8 mL
- Weigh INCB7839: Accurately weigh the required amount of INCB7839 powder to achieve the desired final concentration. For a 5 mg/mL solution, 50 mg of INCB7839 will be needed for a



10 mL final volume.

- Dissolve INCB7839:
  - In a sterile conical tube, add the weighed INCB7839 powder.
  - Add the calculated volume of DMSO.
  - Vortex thoroughly until the powder is completely dissolved.
- Prepare the Vehicle:
  - In a separate sterile conical tube, combine the calculated volumes of Tween 80, PEG300, and sterile water.
  - Vortex the mixture until it is homogeneous.
- Combine and Finalize Formulation:
  - Slowly add the vehicle solution to the dissolved INCB7839-DMSO mixture while vortexing.
  - Continue to vortex until the final solution is clear and homogenous.
  - Visually inspect for any precipitation. If precipitation occurs, gentle warming and further vortexing may be required.
- Storage: Store the final formulation at 4°C, protected from light. It is recommended to prepare the solution fresh, but it can be stored for a short period. For longer-term storage, aliquots can be stored at -20°C or -80°C, though freeze-thaw cycles should be avoided.

# Intraperitoneal Injection Protocol in a Mouse Xenograft Model

#### Materials:

- Prepared INCB7839 formulation
- Vehicle control solution (formulated as above without INCB7839)



- Tumor-bearing mice (e.g., SU-pcGBM2 NSG mice)
- Sterile 1 mL syringes with 27-30 gauge needles
- Animal scale
- Appropriate personal protective equipment (PPE)
- 70% ethanol for disinfection

#### Procedure:

- Animal Preparation:
  - Weigh each mouse to determine the precise injection volume (Volume (mL) = (Weight (kg)
     \* Dose (mg/kg)) / Concentration (mg/mL)).
  - Properly restrain the mouse by scruffing the neck to expose the abdomen. Tilt the mouse so its head is pointing slightly downwards.
- Injection Site:
  - Identify the injection site in the lower right or left quadrant of the abdomen. This avoids the cecum, bladder, and other vital organs.
  - Disinfect the injection site with a 70% ethanol wipe.
- Intraperitoneal Injection:
  - Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight change in resistance will be felt upon entering the cavity.
  - Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh needle and syringe at a different site.
  - Slowly inject the calculated volume of the INCB7839 formulation or vehicle control.



- Withdraw the needle and return the mouse to its cage.
- · Monitoring:
  - Monitor the mice for any immediate adverse reactions (e.g., distress, lethargy).
  - Regularly monitor animal health, including body weight, food and water intake, and any signs of toxicity.
  - Monitor tumor growth using calipers or bioluminescence imaging, depending on the tumor model.
- Dosing Schedule:
  - Repeat the injection as per the study design (e.g., once daily for 5 consecutive days per week).

# **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of INCB7839.





Click to download full resolution via product page

Caption: Experimental workflow for INCB7839 intraperitoneal injection.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A PHASE I STUDY OF THE ADAM-10 INHIBITOR, INCB7839 IN CHILDREN WITH RECURRENT/PROGRESSIVE HIGH-GRADE GLIOMAS TO TARGET MICROENVIRONMENTAL NEUROLIGIN-3 | Dana-Farber Cancer Institute [dana-farber.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. An Extensive Invasive Intracranial Human Glioblastoma Xenograft Model: Role of High Level Matrix Metalloproteinase 9 PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation -PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development of ADAM10 endocytosis inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for INCB7839 Intraperitoneal Injection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684442#incb7839-intraperitoneal-injection-protocol]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com